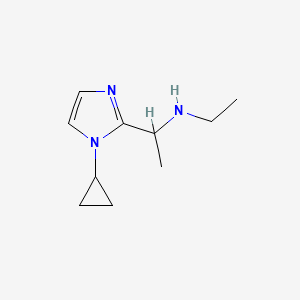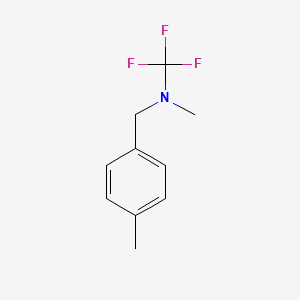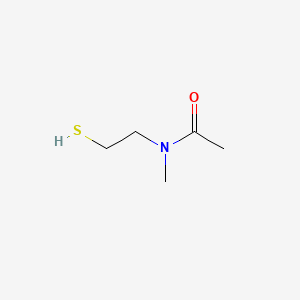![molecular formula C14H12N2O3 B13959744 1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester CAS No. 64399-33-3](/img/structure/B13959744.png)
1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 5,6-dihydro-1-oxo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique fused ring structure, which combines elements of both pyrimidine and quinoline. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under basic catalytic conditions . The reaction conditions often involve the use of ethanol as a solvent and acetic acid as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimizations for large-scale production.
化学反应分析
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in cell biology and pharmacology.
Medicine: Research has explored its potential as an antiviral, antibacterial, and anticancer agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
作用机制
The mechanism of action of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular pathways. For example, it may act as an antagonist at the glycine site of the NMDA receptor, which is involved in neurotransmission . The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester can be compared with other similar compounds such as:
1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester.
Pyrimido[1,2-a]benzimidazoles: These compounds share structural similarities and exhibit similar biological activities.
4-Hydroxy-2-quinolones: These compounds also contain a quinoline moiety and are known for their biological activities.
The uniqueness of 1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid methyl ester lies in its specific fused ring structure and the potential for diverse chemical modifications, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
64399-33-3 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
methyl 1-oxo-5,6-dihydropyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)10-8-15-12-7-6-9-4-2-3-5-11(9)16(12)13(10)17/h2-5,8H,6-7H2,1H3 |
InChI 键 |
DSYTVTCQTXYCFF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C2CCC3=CC=CC=C3N2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


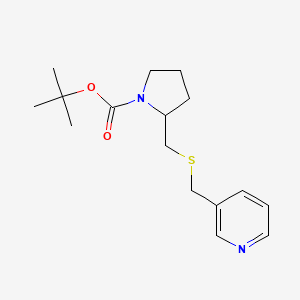
![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
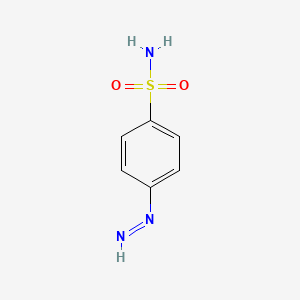

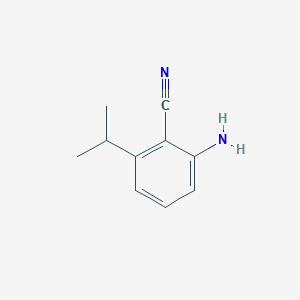

![6-chloro-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole](/img/structure/B13959693.png)
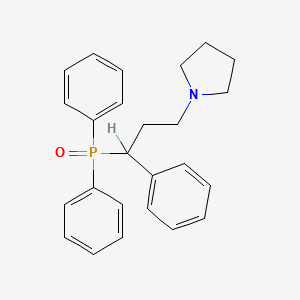
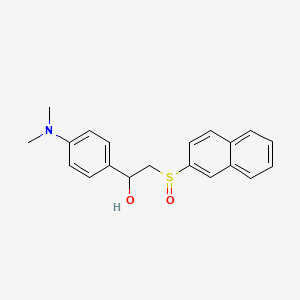
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
